molecular formula C9H8INO2 B13010080 2-Iodo-3,4-dimethoxybenzonitrile CAS No. 192869-09-3

2-Iodo-3,4-dimethoxybenzonitrile

Cat. No.: B13010080
CAS No.: 192869-09-3
M. Wt: 289.07 g/mol
InChI Key: JTVXKTKBFZQQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8INO2 It is a derivative of benzonitrile, where the benzene ring is substituted with iodine and two methoxy groups at the 2, 3, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4-dimethoxybenzonitrile typically involves the iodination of 3,4-dimethoxybenzonitrile. One common method includes the reaction of 3,4-dimethoxybenzonitrile with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the methoxy groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-3,4-dimethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzonitrile: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    2-Iodo-4,5-dimethoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Iodo-3,5-dimethoxybenzonitrile: Another isomer with distinct chemical properties.

Uniqueness

2-Iodo-3,4-dimethoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

192869-09-3

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

2-iodo-3,4-dimethoxybenzonitrile

InChI

InChI=1S/C9H8INO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3

InChI Key

JTVXKTKBFZQQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.